(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
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Overview
Description
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7ClF3N·HCl. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(trifluoromethyl)phenyl)methanamine: Similar structure but with different positional isomerism.
(4-(Trifluoromethyl)phenyl)methanamine: Lacks the chloro group.
(3-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride: Contains an additional phenyl ring.
Uniqueness
(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8Cl2F3N |
---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H |
InChI Key |
QNIZBEWNYGRUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CN.Cl |
Origin of Product |
United States |
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